Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester
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Overview
Description
Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester is a chemical compound with the molecular formula C6H7Br2F3O2 and a molecular weight of 327.92 . This compound is characterized by the presence of bromine, fluorine, and ester functional groups, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethyl alcohol in the presence of catalysts. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. The specific synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize the yield and purity of the product. Additionally, industrial methods may include purification steps such as distillation and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and esterification reactions.
Biology: It may be used in biochemical studies to investigate the effects of bromine and fluorine-containing compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release butanoic acid and ethanol, while the bromine and fluorine atoms can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: This compound has a similar structure but lacks the bromine atoms, making it less reactive in certain substitution reactions.
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate: This compound contains a single bromine atom and a keto group, offering different reactivity and applications compared to the dibromo derivative.
Uniqueness
Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in chemical reactions. The combination of these functional groups allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use .
Biological Activity
Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester (CAS Number: 363-57-5) is an organic compound characterized by its unique molecular structure that includes two bromine atoms and three fluorine atoms. Its molecular formula is C6H7Br2F3O2, and it has a molecular weight of approximately 327.92 g/mol . This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activity.
The structural configuration of this compound contributes to its reactivity and biological interactions. The presence of halogen substituents often enhances the lipophilicity and alters the pharmacokinetic profiles of organic compounds.
Key Physical Properties:
Property | Value |
---|---|
Boiling Point | 90.0-92.0 °C (15 Torr) |
Density | 1.823 g/cm³ (25 °C) |
Research indicates that halogenated fatty acids can modulate biological responses through lipid signaling pathways. The trifluoromethyl group is known to influence the electronic properties of molecules and can enhance their interaction with biological targets such as enzymes and receptors .
Antimicrobial Properties
Studies have suggested that compounds similar to butanoic acid derivatives exhibit antimicrobial activity. For instance, halogenated compounds have been found to disrupt microbial membranes or inhibit metabolic pathways essential for microbial growth.
Anti-inflammatory Effects
Research on related compounds indicates potential anti-inflammatory effects due to their ability to modulate cytokine production and immune responses. This activity may be attributed to the compound's structure which allows it to interact with inflammatory mediators .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that structurally similar dibrominated esters showed significant inhibition against various bacterial strains. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.
- Inflammation Modulation : In vitro studies indicated that butanoic acid derivatives could reduce the expression of pro-inflammatory cytokines in macrophages, suggesting a pathway for therapeutic application in inflammatory diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other halogenated compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Butanoic acid | C₄H₈O₂ | Simple structure without halogens |
Ethyl 2-bromobutanoate | C₆H₉BrO₂ | Contains one bromine atom |
Ethyl trifluoroacetate | C₅H₃F₃O₂ | Contains trifluoromethyl group |
Butanoic acid, 2-bromo-, ethyl ester | C₆H₉BrO₂ | Contains one bromine atom |
The unique dual bromination and trifluoromethyl substitution in this compound may enhance its reactivity and biological activity compared to simpler analogs.
Properties
Molecular Formula |
C6H7Br2F3O2 |
---|---|
Molecular Weight |
327.92 g/mol |
IUPAC Name |
ethyl 2,3-dibromo-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C6H7Br2F3O2/c1-2-13-5(12)3(7)4(8)6(9,10)11/h3-4H,2H2,1H3 |
InChI Key |
ZYEFQQDGFOQJPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C(F)(F)F)Br)Br |
Origin of Product |
United States |
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